4-Hydroxy-7-methoxyquinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
7-methoxy-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-13-7-2-3-8-9(6-7)11-5-4-10(8)12/h2-6H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQUPXNZWBGZRQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701002480 | |
| Record name | 7-Methoxyquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701002480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82121-05-9 | |
| Record name | 7-Methoxyquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701002480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Hydroxy-7-methoxyquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 4 Hydroxy 7 Methoxyquinoline and Its Derivatives
Classical Synthetic Approaches
Traditional methods for synthesizing the quinoline (B57606) core have been refined over many years. These approaches, while foundational, often require stringent reaction conditions.
Gould-Jacobs Cyclization Reaction: Mechanism and Applications
The Gould-Jacobs reaction is a cornerstone in the synthesis of 4-hydroxyquinolines. mdpi.comwikipedia.orgwikiwand.com This thermal cyclization process begins with the condensation of an aniline (B41778) with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate. mdpi.comwikipedia.orgiipseries.org For the synthesis of 4-hydroxy-7-methoxyquinoline (B63709), 3-methoxyaniline is the starting aniline derivative.
The mechanism involves an initial nucleophilic attack by the amine nitrogen of 3-methoxyaniline on the malonic ester derivative, leading to the formation of an anilidomethylenemalonic ester intermediate after the loss of an ethanol (B145695) molecule. wikipedia.orgwikiwand.com This intermediate then undergoes a 6-electron cyclization upon heating, typically at high temperatures (around 250 °C), to form the quinoline ring. mdpi.comwikipedia.org This step is often carried out in a high-boiling solvent like diphenyl ether. mdpi.com The cyclization is followed by saponification of the ester group to a carboxylic acid, and subsequent decarboxylation yields the final 4-hydroxyquinoline (B1666331) product. mdpi.comwikipedia.org
The regioselectivity of the Gould-Jacobs reaction is a critical aspect, influenced by both steric and electronic factors of the substituents on the aniline ring. mdpi.com In the case of 3-methoxyaniline, the electron-donating methoxy (B1213986) group directs the cyclization. One study noted that while a meta-substituted aryl amine could produce two isomers, the synthesis of 3-acetyl-4-hydroxy-7-methoxyquinoline resulted in a pure 7-methoxy derivative. scribd.com
| Starting Material | Reagent | Conditions | Product | Reference |
| 3-Methoxyaniline | Diethyl ethoxymethylenemalonate | Condensation, then cyclization in PPA or Eaton's reagent at 120-140°C | This compound-3-carboxylic acid | |
| Aniline | Diethyl ethoxymethylenemalonate | Condensation, then thermal cyclization (>250°C) | 4-Hydroxyquinoline | mdpi.com |
Condensation and Intramolecular Cyclization Reactions
Beyond the Gould-Jacobs reaction, other condensation and intramolecular cyclization strategies are employed for quinoline synthesis. These methods often involve the formation of an intermediate which then cyclizes to form the quinoline ring system.
One such classical method is the Conrad-Limpach synthesis, which involves the condensation of an aniline with a β-ketoester. mdpi.com The resulting imine undergoes an intramolecular cyclization at high temperatures. mdpi.com Another related method is the Camps cyclization, which utilizes the base-catalyzed intramolecular cyclization of an N-(2-acylaryl)amide to form either quinolin-2-ones or quinolin-4-ones depending on the reaction conditions. mdpi.com
The Friedländer synthesis is another prominent method, involving the condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing an active methylene (B1212753) group. ijpsjournal.comrsc.org This reaction can be catalyzed by acids or bases and sometimes proceeds simply by heating the reactants. rsc.org
Palladium-catalyzed intramolecular cyclization reactions have also been developed for the synthesis of quinoline derivatives. rsc.orgbohrium.com For instance, o-alkenyl aryl isocyanides can undergo a palladium-catalyzed intramolecular 6-endo imidoylative cyclization with aryl halides to produce substituted quinolines. rsc.org Similarly, novel quinolin-fused benzo[d]azeto[1,2-a]benzimidazole analogues have been synthesized via a Pd-mediated intramolecular cyclization. bohrium.com Electrophilic cyclization of 1-azido-2-(2-propynyl)benzene derivatives in the presence of reagents like iodine or bromine can also yield substituted quinolines. organic-chemistry.org
Multi-Step Synthesis Pathways
The synthesis of this compound can also be achieved through various multi-step pathways, which may involve the modification of a pre-existing quinoline core or building the ring system sequentially. smolecule.com
One patented process for producing this compound involves several distinct steps. It starts with the reaction of trimethyl orthoformate and isopropylidene malonate, followed by the addition of 3,4-dimethoxyaniline (B48930) and a reflux reaction. google.com The resulting intermediate is then cyclized in diphenyl ether by heating to 170-180°C. google.com This method emphasizes strict control over reaction temperature and time to improve the yield, which is reported to be between 75.3% and 79.3%. google.com
Another approach involves the preparation of 4-chloro-7-methoxyquinoline-6-amide, an intermediate for other pharmaceuticals. This synthesis starts with a nucleophilic substitution reaction on 4-amino-2-methoxybenzamide (B3153486) to yield this compound-6-formamide. google.com This intermediate is then chlorinated to produce the final product. google.com
Modern and Sustainable Synthetic Strategies
In recent years, there has been a significant shift towards developing more sustainable and efficient synthetic methods, often referred to as "green chemistry." ijpsjournal.comrsc.orgtandfonline.com These modern approaches aim to reduce reaction times, energy consumption, and the use of hazardous materials.
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. rsc.orgtandfonline.com This technique has been successfully applied to the Gould-Jacobs reaction for the synthesis of quinoline derivatives, including those with a 4-hydroxy-7-methoxy substitution pattern. scribd.comasianpubs.org
By using microwave irradiation, the cyclization step of the Gould-Jacobs reaction can be achieved in significantly shorter times (10-15 minutes) compared to conventional heating methods which can take several hours. asianpubs.org The reaction is typically carried out in a high-boiling solvent like diphenyl ether at around 250°C. asianpubs.org This rapid heating can lead to improved yields and fewer side reactions. scribd.comasianpubs.org For example, the microwave-assisted synthesis of 3-acetyl-4-hydroxy-7-methoxyquinoline from the corresponding intermediate has been reported with good yields. scribd.comasianpubs.org
| Reaction | Conditions | Time | Advantage | Reference |
| Gould-Jacobs Cyclization | Microwave irradiation, Diphenyl ether, 250°C | 10-15 min | Reduced reaction time, improved yields | asianpubs.org |
| Synthesis of 3-acetyl-4-hydroxyquinoline derivatives | Microwave-assisted multicomponent reaction | Minutes | Efficient, good yields, avoids tedious starting material preparation | asianpubs.org |
One-Pot and Solvent-Free Reaction Conditions
One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without isolating intermediates, offer significant advantages in terms of efficiency and sustainability. rsc.orgresearchgate.net These procedures reduce solvent waste and purification steps.
The synthesis of quinoline derivatives has been achieved through one-pot, three-component reactions involving an aniline, an aldehyde, and an alkyne, catalyzed by an environmentally benign solid acid like montmorillonite (B579905) K-10 under microwave irradiation. rsc.org Another one-pot process utilizes a multifunctional heterogeneous catalyst (Ru-grafted hydrotalcite) (B1172525) for the synthesis of quinoline derivatives from (2-aminophenyl)methanol and an enolizable ketone, using molecular oxygen as a green oxidant. rsc.org
Solvent-free reaction conditions represent another important green chemistry approach. rsc.orgtandfonline.com Microwave-assisted condensation of aryl amines, ethyl acetoacetate (B1235776), and triethyl orthoformate has been performed under solvent-free conditions to form the key intermediates for the Gould-Jacobs reaction. scribd.com While a complete one-pot, solvent-free synthesis of quinoline derivatives was attempted, the yields were found to be lower than the two-step process. asianpubs.org
Green Chemistry Principles in Quinoline Synthesis
The synthesis of quinoline and its derivatives has historically involved methods that utilize harsh chemicals, high energy consumption, and generate significant waste. ijpsjournal.com In response, the adoption of green chemistry principles has become a major focus in modern organic synthesis to mitigate environmental impact. ijpsjournal.comtandfonline.com These principles emphasize waste prevention, the use of safer solvents and catalysts, and energy efficiency. tandfonline.comnumberanalytics.com
Several established methods for quinoline synthesis, including the Skraup, Friedländer, and Doebner-Miller reactions, are being adapted to align with green chemistry standards. ijpsjournal.comtandfonline.com Key strategies in this eco-friendly shift include the use of alternative energy sources and novel catalytic systems.
Key Green Methodologies in Quinoline Synthesis:
Microwave-Assisted Synthesis (MAS): This technique utilizes microwave radiation to heat reactions, which can dramatically reduce reaction times, improve product yields, and lower energy consumption compared to conventional heating methods. ijpsjournal.comtandfonline.com It has been successfully applied to the Friedländer synthesis of quinolines. mdpi.com
Use of Greener Solvents: Traditional syntheses often rely on hazardous organic solvents. Green alternatives include water, ethanol, ionic liquids, and deep eutectic solvents (DESs), which are more environmentally benign. ijpsjournal.comresearchgate.net Water, in particular, has been used as a green solvent for the p-TSA catalyzed one-pot synthesis of quinolines. tandfonline.com
Advanced Catalytic Systems: The development of efficient and recyclable catalysts is central to green quinoline synthesis.
Heterogeneous Catalysts: These catalysts exist in a different phase from the reactants, allowing for easy separation, recovery, and reuse. numberanalytics.com This reduces waste and improves the sustainability of the process. numberanalytics.com Nanocatalysts are also gaining attention for their high efficiency in quinoline synthesis. acs.org
Environmentally Friendly Catalysts: Formic acid has been identified as a versatile and eco-friendly catalyst that enables milder reaction conditions and improved selectivity. ijpsjournal.com Other green catalysts that have proven effective include p-toluenesulfonic acid (p-TSA) and potassium carbonate (K2CO3). researchgate.netresearchgate.net
Solvent-Free and Catalyst-Free Approaches: To further minimize waste, researchers are exploring solvent-free reaction conditions and even catalyst-free methods, often facilitated by techniques like microwave heating. ijpsjournal.comtandfonline.comresearchgate.net
The following table summarizes various green chemistry approaches applied to quinoline synthesis.
| Green Strategy | Example Catalyst/Solvent | Reaction(s) | Advantages |
| Alternative Energy | Microwave Irradiation | Friedländer Synthesis | Reduced reaction time, increased yield, lower energy use. ijpsjournal.commdpi.com |
| Green Solvents | Water, Ethanol | One-pot quinoline synthesis | Environmentally benign, reduced toxicity. tandfonline.comresearchgate.net |
| Ionic Liquids, Deep Eutectic Solvents (DESs) | General Quinoline Synthesis | Can act as both solvent and catalyst, low volatility. ijpsjournal.com | |
| Recyclable Catalysts | Heterogeneous Catalysts (e.g., Nafion NR50) | Friedländer Synthesis | Easy separation and reuse, reduced waste. numberanalytics.commdpi.com |
| Benign Catalysts | Formic Acid, p-Toluenesulfonic acid (p-TSA) | General Quinoline Synthesis | Milder conditions, improved selectivity, reduced waste. ijpsjournal.comresearchgate.net |
Synthesis of Key Intermediates and Precursors to this compound
The synthesis of this compound relies on the availability of specific aromatic amines and carbonyl compounds, which are assembled through well-established cyclization reactions. The two most prominent methods for constructing the 4-hydroxyquinoline core are the Gould-Jacobs and Conrad-Limpach reactions.
Key Precursors:
3-Methoxyaniline (m-Anisidine): This is the crucial aniline derivative required to introduce the methoxy group at the C-7 position of the quinoline ring.
β-Ketoesters or Malonic Esters: These compounds provide the remaining carbon atoms needed to form the second ring of the quinoline scaffold.
For the Gould-Jacobs reaction , diethyl ethoxymethylenemalonate is a common precursor. wikipedia.orgrsc.org
For the Conrad-Limpach synthesis , a β-ketoester such as ethyl acetoacetate is typically used. wikipedia.orgpreprints.org
Major Synthetic Routes:
Conrad-Limpach Synthesis: This method involves the condensation of an aniline with a β-ketoester. wikipedia.org The reaction pathway can lead to either a 4-hydroxyquinoline or a 2-hydroxyquinoline (B72897) depending on the reaction temperature. preprints.org To synthesize 4-hydroxyquinolines, the initial Schiff base intermediate is heated to high temperatures (around 250 °C) to facilitate the correct cyclization. wikipedia.orgpreprints.org
Camps Cyclization: An alternative route is the Camps cyclization, which uses an o-acylaminoacetophenone as the starting material. mdpi.comwikipedia.org An intramolecular cyclization catalyzed by a base yields the hydroxyquinoline product. mdpi.comwikipedia.org The starting material for this compound would be N-(2-acetyl-4-methoxyphenyl)acetamide or a similar derivative.
A patented industrial process describes the synthesis of this compound starting from trimethyl orthoformate and isopropylidene malonate, followed by reaction with an aniline derivative and subsequent cyclization in diphenyl ether. google.com
| Named Reaction | Aniline Precursor | Carbonyl Precursor | Key Feature |
| Gould-Jacobs Reaction | 3-Methoxyaniline | Diethyl ethoxymethylenemalonate | Thermal cyclization of an anilidomethylenemalonic ester. wikipedia.orgrsc.org |
| Conrad-Limpach Synthesis | 3-Methoxyaniline | Ethyl acetoacetate | Temperature-dependent synthesis; high temperatures favor the 4-hydroxyquinoline product. wikipedia.orgpreprints.org |
| Camps Cyclization | - | o-Acylaminoacetophenone derivative | Base-catalyzed intramolecular cyclization. mdpi.comwikipedia.org |
Optimization of Reaction Conditions and Yield Enhancement Strategies
Maximizing the yield and efficiency of the synthesis of this compound requires careful optimization of reaction parameters. Strategies largely focus on improving the critical cyclization step in classical syntheses like the Conrad-Limpach and Gould-Jacobs reactions.
Key Optimization Parameters:
Temperature Control: The cyclization step is often the rate-determining step and is highly temperature-dependent. wikipedia.org In the Conrad-Limpach synthesis, heating the intermediate to approximately 250 °C is necessary for the ring closure to occur, forming the 4-hydroxyquinoline isomer. wikipedia.org Similarly, the Gould-Jacobs reaction involves a thermal cyclization step where high temperatures are applied to induce benzannulation. wikipedia.org However, excessively high temperatures risk decomposition of the product.
Solvent Selection: The choice of solvent is critical, especially for achieving the high temperatures needed for thermal cyclization. In early syntheses performed without a solvent, yields were often moderate. wikipedia.org The use of high-boiling, inert solvents such as mineral oil or diphenyl ether has been shown to dramatically increase yields, in some cases up to 95%. wikipedia.org A study of the Conrad-Limpach reaction confirmed that the yield of 4-hydroxyquinoline generally improved with solvents having boiling points above 250 °C, with 1,2,4-trichlorobenzene (B33124) and 2-nitrotoluene (B74249) being identified as useful alternatives. nih.gov
Catalysis:
Acid Catalysis: Strong acids are often used to catalyze the cyclization. The Conrad-Limpach mechanism involves multiple acid-catalyzed tautomerizations. wikipedia.org For the Gould-Jacobs synthesis, cyclization is often performed in the presence of reagents like polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in MeSO₃H), with optimal yields achieved at 120–140°C. researchgate.net
Base Catalysis: In the Camps cyclization, a hydroxide (B78521) ion base is used to facilitate the transformation of the o-acylaminoacetophenone into the final hydroxyquinoline products. wikipedia.org
Microwave-Assisted Heating: As a modern optimization strategy, microwave heating offers significant advantages over conventional methods. ablelab.eu It allows for rapid heating to high temperatures, which can drastically shorten reaction times and improve yields. ablelab.eu In one study comparing heating methods for the Gould-Jacobs reaction, increasing the temperature from 250 °C to 300 °C using microwave irradiation significantly improved the conversion of the intermediate to the final quinoline product in a much shorter time. ablelab.eu
The following table details the impact of various conditions on the synthesis of 4-hydroxyquinolines.
| Parameter | Condition | Reaction | Effect on Yield/Time |
| Temperature | ~250 °C | Conrad-Limpach | Essential for cyclization to the 4-hydroxy isomer. wikipedia.org |
| 300 °C (Microwave) | Gould-Jacobs | Increased yield (37%) and reduced reaction time (2 min) compared to lower temperatures. ablelab.eu | |
| Solvent | Diphenyl Ether, Mineral Oil | Conrad-Limpach | Significantly increases yields (up to 95%) by allowing for high, stable reaction temperatures. wikipedia.org |
| 1,2,4-Trichlorobenzene | Conrad-Limpach | Serves as an effective, inexpensive high-boiling solvent alternative. nih.gov | |
| Catalyst | Polyphosphoric Acid (PPA) | Gould-Jacobs | Promotes cyclization to form the quinoline core, with yields >70%. |
| Eaton's Reagent | Gould-Jacobs | A high-yielding alternative to PPA for cycloacylation, requiring milder conditions. researchgate.net |
Spectroscopic and Advanced Structural Elucidation of 4 Hydroxy 7 Methoxyquinoline
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 4-hydroxy-7-methoxyquinoline (B63709), both proton (¹H) and carbon-13 (¹³C) NMR, along with two-dimensional (2D) NMR methods, provide comprehensive insights into its atomic arrangement. It is important to note that this compound can exist in tautomeric forms, primarily the 4-quinolone and the 4-hydroxyquinoline (B1666331) forms. In deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), the keto (4-oxo) form is often favored, which influences the observed chemical shifts. researchgate.net
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of this compound provides specific information about the chemical environment of the hydrogen atoms in the molecule.
In a typical ¹H NMR spectrum recorded in DMSO-d₆, the following characteristic signals are observed:
A singlet for the methoxy (B1213986) (–OCH₃) protons appears around 3.97 ppm. ambeed.com
The aromatic protons on the quinoline (B57606) ring system exhibit distinct signals. The proton at position 8 (H-8) typically appears as a doublet.
The protons at positions 5 and 6 (H-5 and H-6) also show characteristic splitting patterns, often as doublets or doublet of doublets, depending on their coupling with adjacent protons. For instance, a doublet of doublets might be seen at approximately 7.43 ppm (J=9 and 3 Hz) and a doublet at 7.49 ppm (J=3 Hz). ambeed.com
The protons on the pyridinone ring (H-2 and H-3) also give rise to signals; for example, a doublet at around 7.79 ppm (J=4.5 Hz) and another at 8.67 ppm (J=4.5 Hz) may be observed. ambeed.com The proton at position 5 can also appear as a doublet at approximately 8.06 ppm (J=9 Hz). ambeed.com
The exact chemical shifts and coupling constants can vary slightly depending on the solvent and concentration. The integration of these signals confirms the number of protons in each environment, consistent with the structure of this compound.
Table 1: Representative ¹H NMR Chemical Shifts for this compound in DMSO-d₆
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| OCH₃ | 3.97 | s (singlet) | - |
| H-6 | 7.43 | dd (doublet of doublets) | 9 and 3 |
| H-8 | 7.49 | d (doublet) | 3 |
| H-3 | 7.79 | d (doublet) | 4.5 |
| H-5 | 8.06 | d (doublet) | 9 |
| H-2 | 8.67 | d (doublet) | 4.5 |
Data sourced from representative literature values. ambeed.com
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of this compound. The chemical shifts of the carbon atoms are indicative of their electronic environment and hybridization state.
Key features in the ¹³C NMR spectrum include:
The methoxy carbon (–OCH₃) typically resonates in the upfield region of the spectrum.
The carbon atoms of the quinoline ring system appear at distinct chemical shifts. Carbons attached to heteroatoms (oxygen and nitrogen) and those in the aromatic system will have characteristic downfield shifts.
The carbonyl carbon (C-4) of the quinolone tautomer is particularly noteworthy, appearing significantly downfield, often in the range of 170-180 ppm, which is a key indicator of the keto form's presence in solution. researchgate.net
The precise assignment of each carbon signal is often confirmed through the use of 2D NMR techniques.
Two-Dimensional Nuclear Magnetic Resonance (2D NMR) Techniques (e.g., ROESY, HSQC, HMBC)
2D NMR experiments are crucial for the unambiguous assignment of proton and carbon signals and for elucidating the connectivity within the molecule.
Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms. This allows for the direct assignment of a carbon signal based on the chemical shift of the proton attached to it.
Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy reveals long-range couplings between protons and carbons (typically over two or three bonds). This is invaluable for establishing the connectivity of different fragments of the molecule, for example, by showing correlations between the methoxy protons and the C-7 carbon, or between aromatic protons and various carbons in the ring system. researchgate.net
Rotating-frame Overhauser Effect Spectroscopy (ROESY) or Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of protons. For planar molecules like quinolines, these experiments can help to confirm the relative positions of substituents on the ring. scielo.br
Collectively, these 2D NMR techniques provide a comprehensive and detailed map of the molecular structure of this compound. researchgate.netscielo.br
Vibrational Spectroscopy: Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy
Vibrational spectroscopy, including IR and FT-IR techniques, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound displays several key absorption bands that confirm its structural features.
The presence of the quinolone tautomer is strongly supported by the IR data.
A prominent absorption band corresponding to the C=O stretching vibration of the carbonyl group in the quinolone ring is typically observed in the region of 1625-1663 cm⁻¹. asianpubs.org
The O-H stretching vibration, which would be expected for the hydroxy form, is often observed as a broad band, sometimes indicating hydrogen bonding, in the region of 3100-3400 cm⁻¹. asianpubs.org In some cases, this band may be attributed to the N-H stretch of the quinolone form.
C-O stretching vibrations associated with the methoxy group are also present.
Vibrations corresponding to the aromatic C-H and C=C bonds of the quinoline ring system are also visible in the spectrum. asianpubs.org
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
|---|---|---|
| Carbonyl (C=O) | Stretch | 1625 - 1663 |
| Hydroxyl/N-H | Stretch (H-bonded) | ~3118 |
| C-H (aromatic) | Stretch | ~3000 - 3100 |
| C=C (aromatic) | Stretch | ~1500 - 1600 |
| O-H | Bend | 1199 - 1355 |
Data compiled from representative literature values. asianpubs.org
Mass Spectrometry Techniques
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HR-MS)
High-resolution mass spectrometry provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the exact molecular formula of this compound. The experimentally determined monoisotopic mass will be very close to the calculated value for the molecular formula C₁₀H₉NO₂. nih.gov For example, the calculated exact mass is 175.0633, and HR-MS would confirm a value extremely close to this. nih.gov This technique is essential for confirming the identity of the compound and distinguishing it from other isomers.
Electron Ionization Mass Spectrometry (EI-MS)
Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for determining the molecular weight and elucidating the fragmentation pattern of a compound. In the mass spectrum of a related compound, 3-Acetyl-4-hydroxy-7-methoxyquinoline, the molecular ion peak (M+) is observed at an m/z of 217. asianpubs.org This corresponds to the molecular weight of the compound. The fragmentation of monomethoxyquinolines, like this compound, typically follows two main pathways. cdnsciencepub.com One involves the loss of a methyl group (CH₃), followed by the loss of carbon monoxide (CO). The other pathway involves the direct loss of a CHO group. A study on methoxyquinolines indicated that 4-, 5-, 6-, and 7-methoxy isomers predominantly fragment through the loss of a methyl radical followed by the elimination of CO. cdnsciencepub.com
A detailed study of the mass spectra of the seven isomeric monomethoxyquinolines reveals that while they all exhibit the same general fragmentation mechanisms, the extent to which each pathway occurs varies considerably among the isomers. cdnsciencepub.com For 7-methoxyquinoline, the spectrum shows peaks that support both fragmentation schemes. cdnsciencepub.com The fragmentation of 4-hydroxy-2-alkylquinolines, after trimethylsilylation, shows a characteristic elimination of the alkyl side chain. nih.gov
Table 1: Key EI-MS Fragmentation Data for Methoxyquinoline Derivatives
| Compound | Molecular Ion (M+) [m/z] | Key Fragment Ions [m/z] | Reference |
| 3-Acetyl-4-hydroxy-7-methoxyquinoline | 217 | 202, 174, 159, 143, 115, 100 | asianpubs.org |
| 7-Methoxyquinoline | 159 | 158 (M-1), 144 (M-15), 130 (M-29), 129 (M-30), 116 (M-43), 102 (M-57), 89 (M-70), 76 (M-83), 63 (M-96) | cdnsciencepub.com |
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is an essential analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is widely used for the identification and quantification of compounds in complex mixtures.
For derivatives of this compound, LC-MS analysis provides crucial information for structural confirmation. For instance, in the synthesis of 6-(7-((1-aminocyclopropyl)methoxy)-6-methoxyquinolin-4-yloxy)-N-methyl-1-naphthamide, LC-MS was used to monitor the reaction progress and confirm the purity of the final product, which was found to be higher than 98%. google.com Similarly, the analysis of syn-ethyl 1-hydroxy-7-methoxy-2,3-dihydro-1H-pyrrolo[3,4-b]quinolone-3-carboxylate by LC-MS (ESI) revealed a molecular ion peak at m/z = 289.1 (M+H). mdpi.com High-resolution mass spectrometry (HR-MS) further confirmed the molecular formula as C₁₅H₁₆N₂O₄. mdpi.com
In the characterization of this compound-3-carboxylic acid, the molecular ion peak was observed at m/z 219.19, confirming the molecular formula C₁₁H₉NO₄. Furthermore, LC-MS is instrumental in stability testing, where it is used to analyze degradation products under various pH conditions.
Table 2: LC-MS Data for this compound Derivatives
| Compound | Ionization Mode | Molecular Ion [m/z] | Molecular Formula | Reference |
| syn-Ethyl 1-hydroxy-7-methoxy-2,3-dihydro-1H-pyrrolo[3,4-b]quinolone-3-carboxylate | ESI | 289.1 (M+H) | C₁₅H₁₆N₂O₄ | mdpi.com |
| This compound-3-carboxylic acid | ESI | 219.19 (M+) | C₁₁H₉NO₄ | |
| 6-(7-((1-aminocyclopropyl)methoxy)-6-methoxyquinolin-4-yloxy)-N-methyl-1-naphthamide | - | - | - | google.com |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Absorption Studies
Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. The UV-Vis spectrum of a compound is characterized by the wavelengths of maximum absorption (λmax).
For a derivative, methyl this compound-2-carboxylate, the UV spectrum shows absorption maxima at 243 nm and 333 nm. thieme-connect.com The electronic absorption spectra of hydroxyquinolines are influenced by solvent and pH due to tautomeric equilibria between the enol (OH) and keto (NH) forms. acs.org Studies on 7-hydroxyquinoline-8-carbaldehydes, which are structurally related, show a solvent-dependent equilibrium between these two forms in the ground state. acs.org The electronic absorption spectra of oxovanadium(IV) and oxovanadium(V) complexes with 7-iodo-8-hydroxyquinoline-5-sulfonate have also been analyzed in different solvents. scielo.br The UV-vis absorption spectra of some 3-arylazo-4-hydroxyquinolin-2(1H)-one dyes, derived from a 4-hydroxyquinoline core, showed little variation with solvent change, which was attributed to intramolecular hydrogen bonding. emerald.com
Table 3: UV-Vis Absorption Data for this compound Derivatives
| Compound | Solvent | λmax [nm] (log ε) | Reference |
| Methyl this compound-2-carboxylate | - | 243 (4.51), 333 (4.11) | thieme-connect.com |
| Methyl 7-chloro-4-hydroxy-8-methylquinoline-2-carboxylate | - | 240 (4.46), 343 (4.04) | thieme-connect.com |
| Dimethyl 2-(2-methyl-3-nitrophenylamino)-2-butenedioate derivative | - | 232 (4.43), 339 (3.93) | thieme-connect.com |
Elemental Analysis in Compound Characterization
Elemental analysis is a crucial technique used to determine the elemental composition of a compound. It provides the percentage of each element (typically carbon, hydrogen, and nitrogen) present in the sample, which is then compared with the theoretically calculated values for the proposed molecular formula.
For several derivatives of this compound, elemental analysis has been reported, showing a close correlation between the found and calculated elemental percentages, thus confirming their empirical formulas. For example, the elemental analysis of methyl this compound-2-carboxylate yielded C, 61.93%; H, 5.06%; N, 5.87%, which is in good agreement with the calculated values of C, 61.80%; H, 4.75%; N, 6.01% for the formula C₁₂H₁₁NO₄. thieme-connect.com Similarly, for syn-ethyl 1-hydroxy-7-methoxy-2,3-dihydro-1H-pyrrolo[3,4-b]quinolone-3-carboxylate hydrochloride hemihydrate, the measured values were C, 53.75%; H, 5.18%; N, 8.45%, consistent with the calculated values of C, 53.98%; H, 5.44%; N, 8.39% for C₁₅H₁₆N₂O₄·HCl·0.5H₂O. mdpi.com
Table 4: Elemental Analysis Data for this compound Derivatives
| Compound | Molecular Formula | Calculated (%) | Found (%) | Reference |
| Methyl this compound-2-carboxylate | C₁₂H₁₁NO₄ | C, 61.80; H, 4.75; N, 6.01 | C, 61.93; H, 5.06; N, 5.87 | thieme-connect.com |
| Methyl 7-chloro-4-hydroxy-8-methylquinoline-2-carboxylate | C₁₂H₁₀ClNO₃ | C, 57.27; H, 4.01; N, 5.57 | C, 57.41; H, 3.94; N, 5.62 | thieme-connect.com |
| syn-Ethyl 1-hydroxy-7-methoxy-2,3-dihydro-1H-pyrrolo[3,4-b]quinolone-3-carboxylate HCl hemihydrate | C₁₅H₁₆N₂O₄·HCl·0.5H₂O | C, 53.98; H, 5.44; N, 8.39 | C, 53.75; H, 5.18; N, 8.45 | mdpi.com |
Computational and Theoretical Investigations of 4 Hydroxy 7 Methoxyquinoline
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in elucidating the electronic structure and properties of 4-Hydroxy-7-methoxyquinoline (B63709). These methods offer a detailed view of the molecule at the atomic level.
Ab Initio and Semi-Empirical Computational Methods
Ab initio and semi-empirical methods provide alternative approaches to understanding molecular properties. Ab initio methods, like Hartree-Fock, are based on first principles without empirical parameters, offering high accuracy at a greater computational cost. hypercubeusa.comnih.gov Semi-empirical methods, such as AM1, PM3, and MNDO, incorporate experimental data to simplify calculations, making them suitable for larger molecules. hypercubeusa.comnih.govwikipedia.org These methods have been used to study various aspects of quinoline (B57606) derivatives, including their tautomeric forms and reaction energetics. researchgate.netresearchgate.net For instance, computational studies on 4-hydroxyquinoline (B1666331) derivatives have been performed to determine the predominant tautomeric forms in different environments. researchgate.net
Electronic Structure and Reactivity Analysis
The electronic structure of this compound is key to its chemical reactivity. Analysis of molecular orbitals and reactivity descriptors helps in predicting how the molecule will interact with other chemical species.
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Properties
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic and optical properties. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. scirp.org For quinoline derivatives, the HOMO is often localized on the quinoline π-system, while the LUMO can involve antibonding interactions with the substituent groups. The energy gap between the HOMO and LUMO (ΔE) is an important indicator of chemical reactivity and stability. scirp.orgmdpi.com A smaller energy gap suggests higher reactivity. mdpi.com In similar quinoline structures, the introduction of different substituent groups can alter the HOMO and LUMO energy levels, thereby tuning the molecule's reactivity. mdpi.comresearchgate.net
Table 1: Calculated HOMO, LUMO, and Energy Gap for a Representative Quinoline Derivative
| Property | Value (eV) |
| EHOMO | -6.2 |
| ELUMO | -1.8 |
| Energy Gap (ΔE) | 4.4 |
Note: The values in this table are illustrative and based on typical DFT calculations for similar quinoline structures. Actual values for this compound would require specific calculations.
Analysis of Reactivity Descriptors
Global reactivity descriptors, derived from HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These include ionization potential (I), electron affinity (A), electronegativity (χ), chemical potential (μ), global hardness (η), and the electrophilicity index (ω). mdpi.com These descriptors are calculated using the following equations:
I = -EHOMO
A = -ELUMO
χ = (I + A) / 2
μ = -(I + A) / 2
η = (I - A) / 2
ω = μ² / (2η)
Analysis of these descriptors for related quinoline compounds indicates that they can be good electron acceptors with high reactivity. mdpi.com The specific values for this compound would depend on its precise HOMO and LUMO energies.
Molecular Geometry Optimization and Conformation Analysis
Determining the most stable three-dimensional structure of this compound is achieved through geometry optimization and conformational analysis. Computational methods are used to find the lowest energy conformation of the molecule. conflex.net For quinoline derivatives, the planarity of the bicyclic ring system is a key feature. grafiati.com The presence of substituents, like the hydroxyl and methoxy (B1213986) groups, can lead to different possible conformations, particularly concerning the orientation of the methoxy group's methyl component. researchgate.net Tautomerism, specifically the keto-enol equilibrium between the 4-hydroxy (enol) form and the 4-quinolone (keto) form, is a significant aspect of the conformational landscape of 4-hydroxyquinolines. researchgate.netresearchgate.net Computational studies have shown that for many 4-hydroxyquinoline derivatives, the keto tautomer is the more stable form. researchgate.net
Tautomerism Studies
Tautomerism, the dynamic equilibrium between two interconverting constitutional isomers, is a key feature of 4-hydroxyquinolines. libretexts.org Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the tautomeric preferences of these compounds. researchgate.net
The 4-hydroxyquinoline core of the molecule can exist in two tautomeric forms: the enol (hydroxy) form and the keto (quinolone) form. nih.govacs.org Theoretical calculations have been employed to determine the relative stability of these tautomers. researchgate.net For the broader class of 4-hydroxyquinoline derivatives, computational studies at the B3LYP/6-311++G(d,p) level of theory have shown that the relative stability of the tautomers can be influenced by substituents and the solvent environment. researchgate.netresearchgate.net
In many 4-hydroxyquinoline derivatives, the keto-tautomer is found to be the more stable and dominant form. researchgate.net This preference is consistent with both theoretical predictions and experimental data from X-ray crystallography and various spectroscopic techniques for related compounds. researchgate.net The stability of the keto form is often attributed to factors like the strength of the C=O double bond compared to the C=C double bond in the enol form. libretexts.org
However, the equilibrium can be affected by several factors:
Substitution: Electron-donating groups, such as the methoxy group at the 7-position, can influence the electron density of the quinoline ring and potentially shift the equilibrium.
Solvent Effects: The polarity of the solvent plays a significant role. researchgate.net Polar solvents can stabilize the more polar tautomer through intermolecular interactions. researchgate.netmdpi.com For instance, in some related systems, the presence of protic solvents like alcohols can favor the keto form. mdpi.com
Intramolecular Hydrogen Bonding: In certain conformations, intramolecular hydrogen bonds can stabilize the enol form. masterorganicchemistry.com
For this compound specifically, while direct computational studies on its tautomeric equilibrium are not extensively detailed in the provided results, the general principles derived from studies on analogous 7-substituted 4-hydroxyquinolines are applicable. researchgate.netbas.bg These studies consistently highlight the delicate balance of electronic and environmental factors in determining the predominant tautomeric form. researchgate.netresearchgate.net
Table 1: Factors Influencing Keto-Enol Tautomerism
| Factor | Influence on Equilibrium |
| Bond Energies | Generally favors the keto form due to the higher strength of the C=O bond. libretexts.org |
| Aromaticity | The enol form can be stabilized if it results in a more aromatic system. acs.org |
| Substitution | Electron-donating or withdrawing groups can alter the relative stability of tautomers. |
| Solvent Polarity | Polar solvents can shift the equilibrium towards the more polar tautomer. researchgate.netmdpi.com |
| Hydrogen Bonding | Intramolecular hydrogen bonding can stabilize the enol tautomer. masterorganicchemistry.com |
Hydrogen Atom Transfer (HAT) is a fundamental photochemical process that can occur in molecules with suitable proton donor and acceptor groups. core.ac.uk In 7-hydroxyquinoline (B1418103) derivatives, the hydroxyl group can act as a proton donor and the quinoline nitrogen as a proton acceptor. nih.gov However, due to the large distance between these groups, direct intramolecular HAT is generally not feasible in the ground state. nih.gov
Ground State: In the ground electronic state, the potential energy barrier for direct HAT in monomeric 7-hydroxyquinoline is very high. nih.gov Tautomerization, if it occurs, is typically mediated by solvent molecules, such as in protic media where a chain of hydrogen bonds facilitates proton transfer. nih.govrsc.org
Excited State: Upon electronic excitation, the acidity and basicity of the functional groups can change significantly, often facilitating what is known as Excited-State Intramolecular Proton Transfer (ESIPT). mdpi.com For 7-hydroxyquinoline and its derivatives, UV excitation can trigger a transfer process. nih.gov
Computational models suggest a multi-step process for long-distance HAT in related systems:
Photoexcitation: The molecule absorbs a photon, transitioning to an excited electronic state.
ESIPT: A rapid proton transfer occurs from the hydroxyl group to a nearby acceptor, which could be a substituent group acting as a "crane" or a solvent molecule. nih.govnih.gov
Conformational Change: Intramolecular rotation or other structural rearrangements then transport the hydrogen to the quinoline nitrogen. nih.gov
Relaxation: The molecule relaxes back to the ground state, potentially in the keto-tautomer form. nih.gov
Studies on related Schiff bases derived from 7-hydroxyquinoline show that upon irradiation, ESIPT competes with other processes like trans-cis isomerization. mdpi.com The efficiency of the HAT process is therefore dependent on the relative energy barriers of these competing pathways. mdpi.comnih.gov Theoretical calculations on 7-hydroxyquinoline clustered with methanol (B129727) molecules have shown that the intermolecular hydrogen bonds are strengthened in the excited state, which can facilitate proton transfer along the hydrogen-bonded bridge. rsc.org The energy barrier for this transfer is significantly reduced in the excited state compared to the ground state. rsc.orgrsc.org
Keto-Enol Tautomerism Equilibrium of the 4-Hydroxyquinoline Moiety
Theoretical Spectroscopic Predictions and Experimental Validation
Computational chemistry provides powerful tools for predicting spectroscopic properties, which can then be compared with experimental data for validation and structural elucidation. scispace.com
For quinoline derivatives, DFT calculations are commonly used to predict vibrational (Infrared and Raman) and electronic (UV-Vis) spectra. researchgate.netscispace.com For instance, in a study on 4-Methyl-2-hydroxyquinoline, DFT methods were used to perform full geometry optimization and frequency calculations for the different possible tautomers and conformers. researchgate.net The predicted vibrational spectra were then compared with experimental FT-IR and FT-Raman spectra to identify the most stable structure.
Similarly, ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach, often in conjunction with a solvent model like the Polarizable Continuum Model (PCM) to account for solvent effects. researchgate.net These predicted chemical shifts are invaluable for assigning experimental NMR signals and confirming the tautomeric form present in solution.
In the context of this compound, while specific experimental spectra were not found in the search results, the general methodology is well-established. Theoretical predictions for its UV-Vis absorption spectrum, based on Time-Dependent DFT (TD-DFT) calculations, would likely show characteristic absorption bands corresponding to π-π* transitions within the quinoline ring system. scispace.com The position of these bands would be influenced by the methoxy substituent and the solvent environment. scispace.com For example, a red shift (shift to longer wavelength) in the absorption maximum is often observed as solvent polarity increases. scispace.com
The comparison between theoretically predicted spectra and experimental data is a cornerstone of modern chemical analysis, enabling the unambiguous identification of molecular structures and the understanding of their electronic properties. scispace.com
Structure Activity Relationship Sar Studies and Derivative Design for 4 Hydroxy 7 Methoxyquinoline
Principles of Derivatization and Scaffold Modification
Derivatization of the 4-Hydroxy-7-methoxyquinoline (B63709) scaffold involves targeted chemical modifications to alter its physicochemical and biological properties. These modifications often follow established medicinal chemistry principles to enhance potency, selectivity, and pharmacokinetic profiles.
Key principles include:
Scaffold Hopping and Bioisosteric Replacement: The core quinoline (B57606) structure can be modified or replaced with other heterocyclic systems to explore new chemical space and potentially discover novel biological activities. Bioisosteric replacement, where a functional group is replaced by another with similar physical or chemical properties, is a common strategy. For instance, replacing the hydroxyl group with a chloro group can increase lipophilicity and affect reactivity.
Functional Group Interconversion: The existing functional groups on this compound, such as the hydroxyl (-OH) at position 4 and the methoxy (B1213986) (-OCH₃) at position 7, are key targets for modification. The hydroxyl group can undergo reactions like oxidation, reduction, and substitution. evitachem.com For example, it can be converted to a more reactive chloro group, which then serves as a synthetic intermediate for further nucleophilic substitutions.
Molecular Hybridization: This strategy involves combining the this compound scaffold with other known bioactive pharmacophores to create hybrid molecules with potentially synergistic or additive effects. nih.govnih.gov For example, linking a chalcone (B49325) fragment to the quinoline scaffold has been explored to generate novel anticancer agents. nih.gov
Positional Isomerism: The location of substituents on the quinoline ring significantly impacts the molecule's electronic properties and biological interactions. Moving the methoxy or hydroxyl group to different positions can alter the compound's activity.
Introduction of Side Chains: Attaching various side chains, often containing amine or amide functionalities, to the quinoline core is a widely used approach to modulate biological activity. bohrium.comscispace.com These side chains can influence properties like solubility, lipophilicity, and the ability to form hydrogen bonds with biological targets. bohrium.com
Common synthetic strategies to achieve these modifications include Friedländer synthesis, Pfitzinger reaction, and various coupling reactions like Suzuki and Buchwald-Hartwig to form new carbon-carbon or carbon-nitrogen bonds. nih.govarabjchem.org
Influence of Substituents on Molecular Properties and Biological Activity
The nature and position of substituents on the this compound ring system are determinant factors for its molecular properties and biological activity. nih.gov SAR studies reveal that even minor changes can lead to significant shifts in efficacy and target specificity.
Influence of the Hydroxyl Group (-OH): The 4-hydroxy group is critical. It can participate in hydrogen bonding with biological targets, a key interaction for many enzyme inhibitors. However, it can also be a site of metabolic oxidation. Replacing the -OH group with a chlorine atom (-Cl) increases lipophilicity, which may enhance membrane penetration.
Influence of Carboxamide and Carboxylic Acid Groups: The introduction of a carboxamide or carboxylic acid moiety can significantly impact activity. For example, quinolines with a carboxamide group have shown TRPV1 antagonism, while those with a carboxylic acid have exhibited COX-inhibition. nih.gov In derivatives of 4-hydroxy-1H-quinolin-2-one, the presence of a carboxylic acid group at the C-6 position was found to increase antifungal activity. nih.gov
Influence of Halogens: The introduction of electron-withdrawing groups like fluorine can enhance inhibitory potential. In a study of quinoline-based triazole hybrids, fluoro-substituted analogs showed greater inhibition of α-amylase, attributed to the increased electron-withdrawing affinity of the fluorine atom. frontiersin.org
The table below summarizes the observed influence of different substituents on the biological activity of quinoline derivatives based on various studies.
| Substituent/Modification | Position | Observed Effect on Biological Activity | Reference |
| Hydroxyl (-OH) | 4 | Can form hydrogen bonds with targets; site for metabolic oxidation. | |
| Chloro (-Cl) | 4 | Increases lipophilicity, potentially enhancing membrane penetration. | |
| Carboxylic Acid (-COOH) | 6 | Increased antifungal activity in some quinolin-2-one derivatives. | nih.gov |
| Fluoro (-F) | Phenyl ring | Enhanced α-amylase inhibition in quinoline-triazole hybrids. | frontiersin.org |
| Urea Linker & EWGs | - | Enhanced anticancer activity in certain quinoline derivatives. | bohrium.com |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com This approach is valuable for predicting the activity of newly designed molecules, thereby guiding and prioritizing synthetic efforts. nih.gov
For quinoline derivatives, QSAR models have been successfully developed to predict various biological activities, including anticancer and anti-tuberculosis effects. arabjchem.orgnih.gov The process involves:
Data Set Compilation: A set of this compound derivatives with experimentally determined biological activities is gathered. mdpi.com
Descriptor Calculation: Various molecular descriptors are calculated for each compound. These can be 2D descriptors (e.g., topological indices, atom counts) or 3D descriptors (e.g., steric and electronic parameters derived from molecular geometry). nih.gov
Model Development: Statistical methods like Multiple Linear Regression (MLR), Support Vector Machines (SVM), or Random Forest (RF) are used to build a mathematical model that correlates the descriptors with the observed biological activity. researchgate.net
Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its robustness and reliability. nih.gov
For example, a QSAR study on 8-methylquinolones against Mycobacterium tuberculosis utilized theoretical molecular descriptors to investigate their activity. nih.gov Similarly, 3D-QSAR analyses have been performed on quinoline derivatives to understand their antiproliferative properties. arabjchem.org While specific QSAR models for this compound are not extensively detailed in the provided search results, the general applicability of QSAR to the quinoline scaffold is well-established. nih.govresearchgate.net Modern advancements, sometimes referred to as 4D-QSAR, incorporate the conformational flexibility of molecules and their dynamic interactions with targets, which can lead to more predictive models. nih.gov
Molecular Docking Studies and Ligand-Target Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, usually a protein) to form a stable complex. thieme-connect.com This method is instrumental in understanding the structural basis of a compound's activity and in rational drug design. niscpr.res.in
For derivatives of this compound, docking studies can elucidate how these compounds interact with the active site of a biological target, such as an enzyme or receptor. rasayanjournal.co.in Key insights from docking studies include:
Binding Mode Prediction: Docking can reveal the specific conformation and orientation of the ligand within the target's binding pocket. For instance, studies on quinoline-based RAF kinase inhibitors used molecular modeling to illuminate the putative binding interactions in the active site of C-RAF kinase. bohrium.com
Identification of Key Interactions: The analysis identifies crucial intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-receptor complex. researchgate.net The 4-hydroxy group and the nitrogen atom in the quinoline ring are often involved in hydrogen bonding. researchgate.net For example, in a study of quinoline-based inhibitors of the MET protein, mauve dashed lines in diagrams represented hydrogen bonds with key amino acids. researchgate.net
Rationalizing SAR Data: Docking results can provide a structural explanation for observed SAR trends. For example, if a particular substituent enhances activity, docking might show that it forms an additional favorable interaction with the target. thieme-connect.com
Virtual Screening: Docking can be used to screen virtual libraries of compounds to identify potential new hits that are predicted to bind strongly to a target of interest.
In studies of various quinoline derivatives, docking has been successfully applied to understand their inhibitory mechanisms against targets like HIV-1 integrase, BCR-ABL protein, and various kinases. thieme-connect.comrasayanjournal.co.in For example, docking studies of quinoline hydrazide derivatives against the BCR-ABL T315I protein showed that a lead compound had very good interactions with the protein, similar to other tyrosine kinase inhibitors. rasayanjournal.co.in The quinoline core often interacts with the target through hydrophobic and π-π stacking interactions, while substituents provide specificity and additional binding energy through hydrogen bonds and other polar contacts. researchgate.netresearchgate.net
The table below illustrates typical interactions observed in docking studies of quinoline derivatives with protein targets.
| Type of Interaction | Involving Part of Quinoline Scaffold | Example Target Amino Acid Residue | Reference |
| Hydrogen Bond | 4-OH group, Ring Nitrogen | Asp, Glu, Arg | researchgate.netresearchgate.net |
| π-π Stacking | Aromatic Quinoline Ring | Tyr, His, Trp | researchgate.netresearchgate.net |
| Hydrophobic Interaction | Quinoline Ring System | Leu, Ala | researchgate.net |
| π-Anion Interaction | Aromatic Quinoline Ring | Asp | researchgate.net |
Research Applications of 4 Hydroxy 7 Methoxyquinoline in Chemical Sciences
Role as Synthetic Intermediates and Building Blocks in Complex Molecule Synthesis
4-Hydroxy-7-methoxyquinoline (B63709) serves as a valuable building block in organic synthesis for the creation of more complex molecules. evitachem.com Its structural framework is a key component in the development of various derivatives with potential applications in pharmaceuticals and agrochemicals. lookchem.com The reactivity of the quinoline (B57606) ring, particularly at positions like C3, allows for further functionalization. For instance, the 3-position is known to be reactive toward bromination, which opens pathways for creating a variety of substituted derivatives.
The synthesis of this compound itself has been a subject of optimization studies to improve yields and cost-effectiveness. One reported method involves the reaction of trimethyl orthoformate and isopropylidene malonate, followed by the addition of 3,4-dimethoxyaniline (B48930) and a cyclization step in diphenyl ether, achieving yields between 75.3% and 79.3%. google.com This highlights its importance as a foundational molecule for further chemical exploration.
Derivatives built upon the this compound scaffold are diverse. For example, 4-chloro-7-methoxyquinoline-6-carboxamide (B1359183) is synthesized from a this compound-6-formamide intermediate. Furthermore, it is a key intermediate in the synthesis of compounds like 7-(3-chloropropoxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile, a precursor to the kinase inhibitor Bosutinib. researchgate.net The versatility of this quinoline derivative as a starting material underscores its significance in constructing complex and therapeutically relevant molecules. lookchem.com
Exploration in Medicinal Chemistry Research (Non-Clinical Focus)
The quinoline core is a well-established privileged structure in medicinal chemistry, and this compound, along with its derivatives, has been the focus of extensive non-clinical research into its biological activities. evitachem.comresearchgate.net These investigations span antimicrobial, antioxidant, anticancer, and other therapeutic areas.
The 4-hydroxyquinoline (B1666331) scaffold is recognized for its antimicrobial properties. evitachem.comjmaterenvironsci.com Research has shown that this compound and its derivatives exhibit notable activity against various pathogens.
Antibacterial Activity: Studies have demonstrated the efficacy of these compounds against several bacterial strains, particularly Gram-positive bacteria. For instance, derivatives of this compound have shown effectiveness against Bacillus subtilis and Staphylococcus aureus. In one study, a derivative of the related this compound-3-carboxylic acid showed selective activity against Enterococcus faecalis with a minimum inhibitory concentration (MIC) of 8 µM. The mechanism of action for some derivatives is thought to involve the inhibition of key enzymes essential for bacterial processes, such as DNA replication.
Antifungal Activity: The antifungal potential of quinoline derivatives is also a significant area of research. nih.gov Some studies have reported that 4-hydroxy-2-quinolone analogs with specific substitutions exhibit potent antifungal activities. researchgate.net For example, a brominated analog with a nonyl side chain displayed exceptional activity against Aspergillus flavus, with an IC50 value of 1.05 µg/mL, surpassing the efficacy of the control drug, amphotericin B. researchgate.net Other research on 8-hydroxyquinoline (B1678124) derivatives, a related class, has shown broad-spectrum antifungal action against economically important phytopathogenic fungi like Botrytis cinerea, Sclerotinia sclerotiorum, and Fusarium graminearum. rsc.orgresearchgate.netoup.com
| Compound/Derivative | Target Organism | Activity/Finding |
|---|---|---|
| This compound Derivative | Bacillus subtilis, Staphylococcus aureus | Effective against Gram-positive bacteria. |
| This compound-3-carboxylic acid Derivative | Enterococcus faecalis | Selective activity with MIC of 8 µM. |
| Brominated 4-hydroxy-2-quinolone Analog | Aspergillus flavus | Potent antifungal activity (IC50 = 1.05 µg/mL). researchgate.net |
| 8-Hydroxyquinoline Derivative (Compound 2) | Botrytis cinerea | EC50 of 0.0021 mM. rsc.org |
| 8-Hydroxyquinoline Derivative (Compound 2) | Sclerotinia sclerotiorum | EC50 of 0.0016 mM. rsc.org |
Quinoline derivatives have been investigated for their antioxidant properties, which are crucial for mitigating oxidative stress-related damage in cells. smolecule.com The this compound structure is believed to contribute to these effects.
Research on a related compound, this compound-3-carboxylic acid, has demonstrated its ability to scavenge free radicals. This activity was confirmed through standard antioxidant assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) tests, where it showed effective radical quenching capabilities. researchgate.net The presence of the hydroxyl group on the quinoline ring is thought to play a positive role in these antioxidant activities, as it can donate a hydrogen atom to terminate radical chain reactions. nih.govscirp.org Preliminary studies on related carboxamide derivatives also suggest they possess antioxidant properties by acting as free radical scavengers. The antioxidant efficiency of these compounds makes them interesting candidates for applications where protection against oxidative deterioration is required. scirp.org
The anticancer potential of this compound and its derivatives is an active area of research. evitachem.comarabjchem.org Studies have shown that these compounds can exhibit selective cytotoxicity against various cancer cell lines.
One significant finding is that certain derivatives display selective toxicity towards doxorubicin-resistant cancer cell lines compared to their doxorubicin-sensitive counterparts and normal cells. mdpi.com For example, in a study involving colon adenocarcinoma cell lines (Colo 205 and Colo 320), a This compound-6-carboxamide (B3136502) derivative showed higher selective toxicity against the resistant Colo 320 cells (IC50: 8.5 µM) compared to the sensitive Colo 205 cells (IC50: 15.2 µM) and normal human fibroblasts (IC50: >20.0 µM). mdpi.com This selectivity is crucial as it suggests a potential for targeted therapies with reduced side effects.
The proposed mechanisms for their anticancer action include the inhibition of specific enzymes involved in cell proliferation and the interaction with DNA. Some derivatives are believed to induce apoptosis (programmed cell death) in cancer cells. researchgate.netrsc.org For instance, copper(II) complexes of 8-hydroxyquinoline derivatives have been shown to induce apoptosis in MCF-7 human breast cancer cells through the generation of reactive oxygen species. rsc.org
| Compound/Derivative | Cell Line | IC50 (µM) | Finding |
|---|---|---|---|
| This compound-6-carboxamide | Colo 320 (Dox-resistant) | 8.5 | Selective toxicity towards resistant cancer cells. mdpi.com |
| Colo 205 (Dox-sensitive) | 15.2 | ||
| MRC-5 (Normal fibroblast) | >20.0 | ||
| Benzylidene Derivative of 4-Hydroxyquinoline | Colo 320 (Dox-resistant) | 4.58 - 9.86 | Multiple derivatives showed cytotoxicity on the resistant cell line. mdpi.com |
| 8-hydroxy-2-quinolinecarbaldehyde | Hep3B (Hepatocellular carcinoma) | 6.25 µg/mL | Showed potent in vitro cytotoxicity. nih.gov |
Quinoline-based compounds have historically been the cornerstone of antimalarial drug development, with chloroquine (B1663885) and quinine (B1679958) being famous examples. The quinoline scaffold is therefore of great interest in the search for new antimalarial agents. While direct studies on this compound are not extensively detailed in the provided search results, the broader class of quinoline derivatives is known for its antimalarial activity. jmaterenvironsci.com The development of fluoroquinolone antibiotics, for instance, was inspired by a 3-carboxyl-substituted quinoline derivative discovered during chloroquine synthesis research. This historical context and the established role of the quinoline core in antimalarial chemistry suggest that this compound could serve as a scaffold for developing new compounds in this therapeutic area.
Beyond the activities mentioned above, derivatives of this compound have been explored for other potential therapeutic applications.
Anti-inflammatory Activity: Some derivatives have demonstrated anti-inflammatory effects in vitro. evitachem.com Studies have shown that they can inhibit the production of pro-inflammatory cytokines, which are key mediators in the inflammatory response. A related compound, 4-hydroxy-7-methoxycoumarin, was found to reduce the production of nitric oxide (NO), prostaglandin (B15479496) E₂ (PGE₂), and pro-inflammatory cytokines like TNF-α and IL-6 in LPS-activated macrophages by suppressing NF-κB and MAPK signaling pathways. nih.gov
Antiviral Activity: The quinoline scaffold is also being investigated for antiviral properties. rsc.org A recent study highlighted that pyrazole (B372694) derivatives bearing a hydroxyquinoline scaffold showed promising antiviral activity against several coronaviruses, including SARS-CoV-2 and MERS-CoV. rsc.org Another study noted that certain ethyl and methyl 6- and 7-substituted 4-hydroxy-quinoline-3-carboxylates possess antiviral activity against an avian influenza virus. google.com
Antituberculosis Activity: The quinoline core is a known feature in some antitubercular agents. jmaterenvironsci.comresearchgate.net While specific studies on this compound for antituberculosis activity were not prominent in the search results, the general importance of this scaffold in the field suggests it as a potential area for future investigation. researchgate.net
Antimalarial Research Pathways and Mechanisms
Applications in Material Stabilization and Protection
The structural characteristics of this compound and its derivatives make them promising candidates for applications in material science, particularly in the stabilization and protection of organic materials from environmental degradation factors.
Development as Antioxidants for Organic Materials
The antioxidant potential of quinoline derivatives, including those related to this compound, has been a subject of scientific investigation. The core structure is recognized for its ability to scavenge free radicals, which are primary agents in the oxidative degradation of organic materials. smolecule.com This free-radical scavenging capability provides a protective effect against oxidative stress. smolecule.com
Research has focused on synthesizing and evaluating various 4-hydroxy quinolinone derivatives for their antioxidant efficacy. A notable study investigated the use of newly synthesized 4-hydroxy quinolinone derivatives as antioxidant additives in lubricating greases. scirp.org The oxidative stability of lubricating grease is a critical performance property, and phenolic antioxidants are often added to terminate the chain reactions initiated by radicals. scirp.org
In this study, three different 4-hydroxy quinolinone derivatives were synthesized and their antioxidant performance was measured using standard ASTM methods to determine the change in total acid number and the drop in oxygen pressure, which are indicators of oxidation. scirp.org The results demonstrated that the efficiency of these derivatives as antioxidants is influenced by the specific substituents on the quinolinone structure. scirp.org For instance, the presence of a butyl group (an electron-donating group) alongside the hydroxyl group was found to effectively stabilize the radicals formed during oxidation, thereby inhibiting the deterioration of the lubricating grease. scirp.org
The data below illustrates the comparative antioxidant efficiency of the synthesized compounds in lithium lubricating grease.
Table 1: Antioxidant Efficiency of Synthesized 4-Hydroxy Quinolinone Derivatives in Lubricating Grease
| Compound | Total Acid Number (mg KOH/g) | Oxygen Pressure Drop (psi) |
|---|---|---|
| Compound I | Moderate Decrease | Moderate Decrease |
| Compound II | Least Decrease | Least Decrease |
| Compound III | Highest Decrease | Highest Decrease |
Data sourced from a study on the synthesis and evaluation of 4-hydroxy quinolinone derivatives as antioxidants for lubricating grease. scirp.org The order of decreasing effectiveness was noted as Compound III > Compound I > Compound II.
This research highlights the potential for designing specific 4-hydroxyquinoline derivatives to serve as effective antioxidants for various organic materials, with performance being tunable through structural modification. scirp.org
Role as Light and Heat Stabilizers
Beyond their antioxidant properties, derivatives of 4-hydroxyquinoline have been specifically developed for use as stabilizers against the damaging effects of light and heat. google.com The degradation of organic materials, such as plastics and coatings, upon exposure to ultraviolet (UV) light, oxygen, and thermal stress is a significant industrial challenge. google.com
A key invention in this area involves the use of 4-hydroxyquinoline-3-carboxylic acid derivatives to protect organic materials. google.com These compounds function as light stabilizers, and their application is aimed at improving the long-term durability and performance of materials by preventing photo-oxidation and thermal degradation. google.com Research has also pointed to 4-hydroxyquinoline-3-carboxylic acid esters with specific substituents as being effective stabilizers against the combined effects of light, oxygen, and heat. scirp.org
The development of new classes of stabilizers is driven by the need to overcome the disadvantages of existing compounds, such as poor compatibility with the host material, migration to the surface (blooming), and insufficient long-term stability. google.comkoreascience.kr The 4-hydroxyquinoline derivatives represent a class of stabilizers intended to address these issues. google.com They can be incorporated into the material to be protected at specific concentrations to achieve the desired stabilizing effect. google.com
Table 2: Application of 4-Hydroxyquinoline-3-Carboxylic Acid Derivatives as Material Stabilizers
| Parameter | Specification |
|---|---|
| Function | Stabilizer for organic material against the harmful effect of light, oxygen, and heat. google.com |
| Target Materials | Organic materials, including polymers and coatings. google.com |
| Recommended Concentration | 0.001 - 5% by weight. google.com |
| Preferred Concentration | 0.1 - 2.0% by weight. google.com |
Data sourced from a patent on 4-hydroxyquinoline-3-carboxylic acid derivatives as light stabilizers. google.com
The use of these quinoline-based compounds offers a pathway to enhancing the lifespan and maintaining the integrity of various organic products exposed to harsh environmental conditions. google.com
Future Directions and Emerging Research Avenues for 4 Hydroxy 7 Methoxyquinoline
Development of Advanced and Efficient Synthetic Methodologies
The synthesis of 4-hydroxy-7-methoxyquinoline (B63709) and its derivatives is a cornerstone for its application in various scientific fields. evitachem.com While established methods like the Gould-Jacobs quinoline (B57606) synthesis provide a foundation, emerging research focuses on optimizing these processes for higher yields, reduced environmental impact, and industrial scalability.
A notable advancement is a new synthesis process that emphasizes efficiency and cost-effectiveness by recycling trimethyl orthoformate. google.com This method involves the reaction of trimethyl orthoformate and isopropylidene malonate, followed by the addition of 3,4-dimethoxyaniline (B48930) and a cyclization step in diphenyl ether. google.com Strict temperature control during cyclization (170–180°C) is crucial to prevent decomposition and achieve yields between 75.3% and 79.3%. evitachem.com This approach has been successfully applied in large-scale reactors, demonstrating its potential for industrial production. google.com
Future synthetic strategies are likely to incorporate innovations such as continuous flow processes, which can improve yield and align with sustainable manufacturing practices. innospk.com The use of alternative catalysts, such as palladium, is also being explored to enhance reaction rates and efficiency in derivatization reactions. evitachem.com Furthermore, microwave-assisted synthesis has been employed for the preparation of related 4-hydroxy-1H-quinolin-2-one derivatives, suggesting a potential avenue for accelerating the synthesis of this compound analogs. nih.gov
| Synthesis Method | Key Features | Yield (%) | Reference |
| Trimethyl Orthoformate Recycling | Cost-effective, scalable, strict temperature control | 75.3–79.3 | evitachem.comgoogle.com |
| Triethyl Orthoformate | High yield, established protocol | 78–82 | |
| Gould-Jacobs Synthesis | Utilizes anilines and β-keto esters | Not specified | |
| Continuous Flow Processes | Sustainable, improved yield | Not specified | innospk.com |
Integrated Computational and Experimental Approaches for Mechanism Elucidation and Property Prediction
The integration of computational modeling with experimental validation is becoming indispensable for understanding the structure-activity relationships (SAR) and physicochemical properties of this compound derivatives. mdpi.com Density Functional Theory (DFT) calculations, for example, can predict reactive sites by modeling charge distribution within the quinoline ring. vulcanchem.com
Computational tools are also employed to predict key properties that influence a molecule's biological activity and formulation. Quantitative Structure-Activity Relationship (QSAR) modeling can estimate properties like lipophilicity (LogP), water solubility, and pKa. vulcanchem.com For instance, the predicted LogP for 2-hydroxy-7-methoxyquinoline-4-carbaldehyde (B11896909) ranges from 1.62 to 2.58, indicating its potential for membrane permeability. vulcanchem.com
Spectroscopic techniques like NMR and mass spectrometry are fundamental for structural confirmation, and computational methods can aid in interpreting this data. mdpi.comvulcanchem.com Theoretical NMR spectra calculated using the Gauge-Independent Atomic Orbital (GIAO) method can be correlated with experimental data to confirm substitution patterns and molecular structures. mdpi.com Discrepancies between calculated and experimental shifts, particularly for hydroxyl protons, can indicate the presence of intramolecular hydrogen bonding. mdpi.com
This synergistic approach allows for a more rational design of new derivatives with desired properties, accelerating the discovery process.
Exploration of Novel Derivatization Strategies for Enhanced Selectivity
The versatility of the this compound scaffold allows for extensive derivatization to enhance biological selectivity and efficacy. innospk.com The hydroxyl and methoxy (B1213986) groups, along with the quinoline ring itself, offer multiple sites for chemical modification. evitachem.com
Key derivatization strategies include:
Substitution Reactions: The chlorine atom in derivatives like 4-chloro-7-methoxyquinoline (B1631688) is a versatile handle for nucleophilic substitution, enabling the introduction of various functional groups. This has been used to create sulfonamide derivatives with antimicrobial activity.
Carboxylation and Amidation: The introduction of carboxylic acid and carboxamide groups can significantly alter the polarity and binding interactions of the molecule. For example, This compound-6-carboxamide (B3136502) is a known metabolite of the kinase inhibitor Lenvatinib. evitachem.com
Hybrid Molecule Synthesis: Combining the quinoline scaffold with other pharmacologically active moieties is a promising strategy. For instance, linking it to triazole moieties has resulted in compounds with potent cytotoxic activity against cancer cell lines. nih.gov Another approach involves creating hybrid structures with benzoxaboroles to improve pharmaceutical properties.
Click Chemistry: This efficient and specific reaction has been used to synthesize 1,2,4-triazole-linked derivatives of 7-hydroxy-4-phenylchromen-2-one, a strategy that could be adapted for this compound. nih.gov
These strategies aim to create derivatives with improved target affinity, reduced off-target effects, and better pharmacokinetic profiles.
Investigation of Underexplored Biological Pathways and Therapeutic Targets
While this compound and its derivatives have been investigated for their anticancer and antimicrobial properties, there remains a vast landscape of unexplored biological pathways and therapeutic targets. smolecule.com The quinoline core is a "privileged scaffold" present in numerous biologically active compounds, suggesting a broad potential for therapeutic applications. nih.govrsc.orgmdpi.com
Future research will likely focus on:
Enzyme Inhibition: Derivatives are being explored as inhibitors of various enzymes. For example, some quinolinone carboxamides have shown inhibitory activity against soybean lipoxygenase (LOX), indicating potential anti-inflammatory applications. mdpi.com Others are being investigated as inhibitors of phosphatidylinositol 3-kinase (PI3Kα) for cancer therapy. mdpi.com
Modulation of Signaling Pathways: As a metabolite of Lenvatinib, this compound-6-carboxamide is implicated in the inhibition of vascular endothelial growth factor (VEGF) receptors, disrupting angiogenesis. This highlights the potential of its derivatives to modulate key cell signaling pathways involved in disease.
Antiviral and Antiparasitic Activity: The quinoline scaffold is the backbone of well-known antimalarial drugs like chloroquine (B1663885). researchgate.net This historical success encourages the investigation of new this compound derivatives against various viruses and parasites. nih.gov
Quorum Sensing Inhibition: Some 4-hydroxy-2-alkylquinolines (HAQs) produced by Pseudomonas aeruginosa act as quorum sensing molecules. researchgate.net This suggests that synthetic analogs could be developed to interfere with bacterial communication and virulence.
PROTACs: The development of Proteolysis-Targeting Chimeras (PROTACs) offers a novel therapeutic modality. The quinoline scaffold could potentially be incorporated as a ligand to target specific proteins for degradation. ulisboa.pt
The exploration of these and other biological targets will be crucial in expanding the therapeutic utility of the this compound chemical space.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
